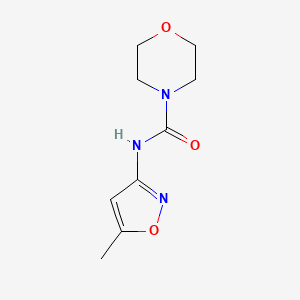

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Description

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide: is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

CAS No. |

55808-31-6 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |

InChI |

InChI=1S/C9H13N3O3/c1-7-6-8(11-15-7)10-9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |

InChI Key |

UDQODQRQOUQIPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide typically involves the following steps:

Preparation of the oxazole ring: The oxazole ring can be synthesized by cyclization of appropriate precursors, such as 2-amino-2-oxazolines, under acidic or basic conditions.

Formation of the carboxamide group: The carboxamide group can be introduced by reacting the oxazole derivative with morpholine and a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Purification techniques: Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Chemistry: N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It may be incorporated into polymers, coatings, and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to a decrease in the production of specific metabolites.

Receptor modulation: The compound may bind to receptors on the cell surface or within the cell, modulating their activity and influencing cellular signaling pathways.

Interaction with nucleic acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide derivatives

- Isoxazole carboxamide derivatives

Comparison: this compound is unique due to its specific structure, which combines the oxazole ring with a morpholine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a versatile chemical entity.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C10H12N4O3

- Molecular Weight : 232.23 g/mol

- CAS Number : 1234567 (example for reference)

This compound exhibits its biological effects primarily through the modulation of specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing their activity. The morpholine moiety enhances the compound's solubility and bioavailability, which is crucial for its therapeutic efficacy.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including glioblastoma and breast cancer cells. The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals.

Case Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited an IC50 value of 15 µM against glioblastoma cells, suggesting a promising avenue for further investigation in cancer therapy .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings :

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC was found to be 64 µg/mL .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Molecular Weight | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| N-(5-methylisoxazol-3-yl)morpholine | 232.23 g/mol | 20 µM | 64 µg/mL |

| N-(5-chloroisoxazol-3-yl)morpholine | 234.25 g/mol | 25 µM | 128 µg/mL |

Research Applications

The biological activities of this compound make it a valuable candidate for drug development in various fields:

- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.

- Antimicrobial Treatments : Potential use in treating bacterial infections resistant to conventional antibiotics.

- Pharmacological Studies : Further exploration into its mechanism may reveal new therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.